molecular formula C22H17N3O3 B11296234 N-phenyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-phenyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11296234
M. Wt: 371.4 g/mol
InChI Key: RPHGONCLXKLPLQ-UHFFFAOYSA-N
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Description

N-phenyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic properties.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-phenyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl rings can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The compound may also disrupt cellular processes by interfering with the function of key biomolecules .

Comparison with Similar Compounds

Uniqueness: N-phenyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and unique applications in materials science.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-phenyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C22H17N3O3/c26-20(23-17-11-5-2-6-12-17)15-27-19-14-8-7-13-18(19)21-24-22(28-25-21)16-9-3-1-4-10-16/h1-14H,15H2,(H,23,26)

InChI Key

RPHGONCLXKLPLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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